

Technical Guide: 1-Boc-4-(4-methoxycarbonylphenyl)piperazine

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Compound of Interest

1-Boc-4-(4-

Compound Name: *methoxycarbonylphenyl)piperazin*

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Cat. No.: B128980

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CAS Number: 158985-36-5[1][2][3]

Introduction

1-Boc-4-(4-methoxycarbonylphenyl)piperazine is a monosubstituted piperazine derivative that serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds.[4] The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen atom. This feature, combined with the methoxycarbonylphenyl moiety, makes it a valuable building block in medicinal chemistry for the development of novel therapeutics, particularly in the area of neuropharmacology.[5][6] Piperazine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[6][7][8]

Physicochemical Properties

A summary of the key physicochemical properties of **1-Boc-4-(4-methoxycarbonylphenyl)piperazine** is presented below.

Property	Value	References
CAS Number	158985-36-5	[1] [2] [3]
Molecular Formula	C ₁₇ H ₂₄ N ₂ O ₄	[1] [2] [9]
Molecular Weight	320.38 g/mol	[1] [2]
Appearance	Pale cream or white to off-white solid	[10]
Melting Point	166-170 °C	[3]
Boiling Point	451.7 ± 40.0 °C at 760 mmHg	[1]
Density	1.2 ± 0.1 g/cm ³	[1]
Assay	≥97%	

Experimental Protocols

Synthesis of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine[12]

This protocol describes the synthesis via a palladium-catalyzed carbonylation reaction.

Materials:

- 1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine
- Palladium (II) acetate (Pd(OAc)₂)
- 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
- Triethylamine (Et₃N)
- Methanol (MeOH)
- Dimethylformamide (DMF)
- Ethyl acetate

- Dichloromethane
- Carbon monoxide (CO) gas

Procedure:

- In a reaction vessel, combine 1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine (4.68 mmol), palladium (II) acetate (0.23 mmol), 1,1'-bis(diphenylphosphino)ferrocene (0.59 mmol), triethylamine (9.33 mmol), methanol (8 ml), and dimethylformamide (20 ml).
- Purge the mixture with carbon monoxide gas for 15 minutes.
- Seal the vessel under a balloon of carbon monoxide and stir the reaction mixture at 60°C overnight (approximately 18 hours).
- After cooling to room temperature, concentrate the reaction mixture in vacuo.
- Triturate the residue with ethyl acetate. Collect the resulting solid by filtration, wash with ethyl acetate, and dry to yield the product as a pale cream solid.
- Evaporate the ethyl acetate mother liquor and purify the residue by flash chromatography, eluting with a gradient of 5% to 10% ethyl acetate in dichloromethane to obtain additional product.

General Analytical Methods

The identity and purity of **1-Boc-4-(4-methoxycarbonylphenyl)piperazine** and related compounds can be determined using a variety of analytical techniques.[\[11\]](#)

1. High-Performance Liquid Chromatography (HPLC):[\[12\]](#)[\[13\]](#)

- Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 μ m).
[\[12\]](#)
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol or acetonitrile (B).
[\[12\]](#)

- Detection: UV detection or Mass Spectrometry (LC-MS).[13]

2. Gas Chromatography-Mass Spectrometry (GC-MS):[12][14]

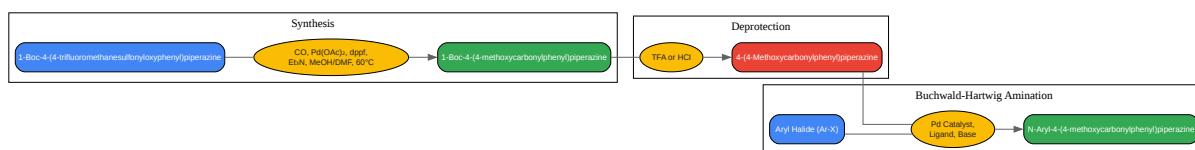
- Column: HP-1MS (100% dimethylpolysiloxane) or similar.[12]
- Injector Temperature: 280°C.[12]
- Ionization: Electron Ionization (EI).[12]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Proton NMR (^1H NMR) can be used to confirm the structure. Expected signals for **1-Boc-4-(4-methoxycarbonylphenyl)piperazine** in CDCl_3 include: δ 1.49 (s, 9H), 3.31 (m, 4H), 3.60 (m, 4H), 3.87 (s, 3H), 6.89 (m, 2H), and 7.94 (m, 2H).[10]

Synthetic Utility and Reaction Pathways

1-Boc-4-(4-methoxycarbonylphenyl)piperazine is a versatile intermediate. The Boc group can be readily removed under acidic conditions to liberate the secondary amine, which can then undergo further functionalization. A common application is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction to form N-aryl piperazines, which are prevalent motifs in pharmaceuticals.[15]



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Caption: Synthetic workflow of **1-Boc-4-(4-methoxycarbonylphenyl)piperazine** and its subsequent derivatization.

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